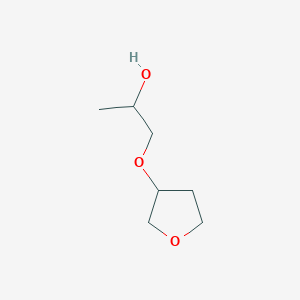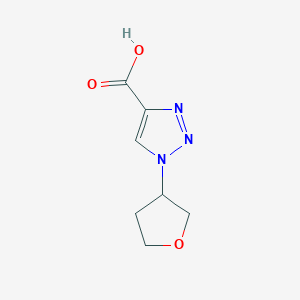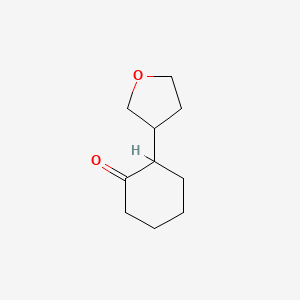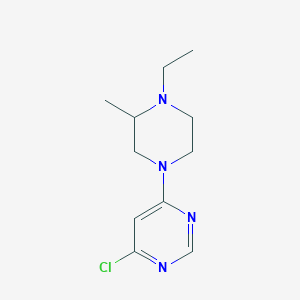
2,3-difluoro-6-nitro-N-phenylaniline
Descripción general
Descripción
2,3-Difluoro-6-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H8F2N2O2 . It has a molecular weight of 250.2 . It is a useful research chemical for organic synthesis and other chemical processes .
Synthesis Analysis
The synthesis of a similar compound, 2,3-Difluoro-6-nitrophenol, involves the reaction of 2,3-difluorophenol with nitric acid in the presence of sulfuric acid . The reaction proceeds via electrophilic substitution, where the nitro group is introduced onto the 6-position of the phenol ring .Molecular Structure Analysis
The InChI code for this compound is1S/C12H8F2N2O2/c13-9-6-7-10 (16 (17)18)12 (11 (9)14)15-8-4-2-1-3-5-8/h1-7,15H . The InChI key is XUIVIJFKGLNRMK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder . It has a melting point of 89-91°C and a molecular weight of 250.2 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structure Research
Research has been conducted on the synthesis and pharmacological properties of aromatic acids, including N-phenylanthranilic acids, which are closely related to 2,3-difluoro-6-nitro-N-phenylaniline. These studies involve the development of synthetic methods and the analysis of physico-chemical properties, aiming to discover active and harmless medicines (Isaev et al., 2014).
DNA Interactions and Biological Activity
Research into 2,3-bifunctionalized quinoxalines, which are structurally related to this compound, has shown interactions with DNA. These studies explore the influence of nitro group addition on charge distribution and its effects on biological activities, including anticancer and antifungal activities (Waring et al., 2002).
Synthesis of Difluorinated Compounds
Research on the synthesis of gem-difluorinated compounds, including 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, has been reported. These compounds share structural similarities with this compound and provide insights into the efficient synthesis methods and potential applications of difluorinated aromatic compounds (Zhang et al., 2014).
Photoaffinity Labeling Reagents
Studies on the photoreactivity of difluoro-nitroanisoles suggest their potential as biochemical photoprobes, especially in photoaffinity labeling reagents for proteins. This research implies the utility of compounds like this compound in biochemical and protein-related studies (Casado et al., 1995).
Organic Electronic Materials
Research into organic ternary memory performance has utilized compounds structurally related to this compound. These studies focus on the synthesis of organic small molecules and their application in data storage technologies, highlighting the potential of such compounds in the field of organic electronics (Bao et al., 2016).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,3-difluoro-6-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVIJFKGLNRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



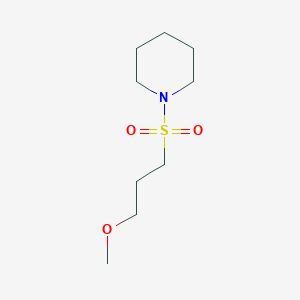
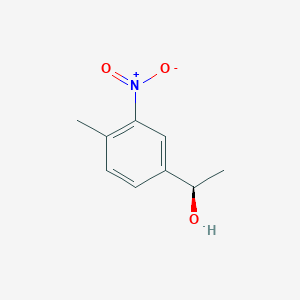
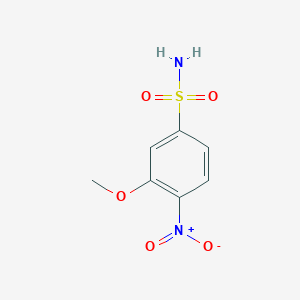
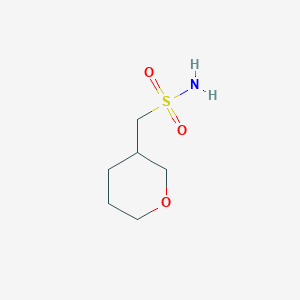
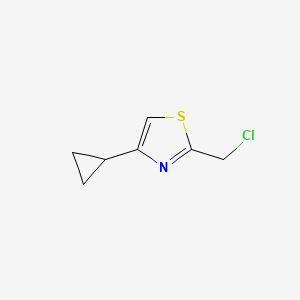
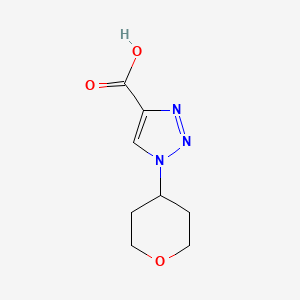
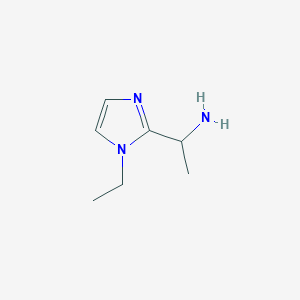
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
